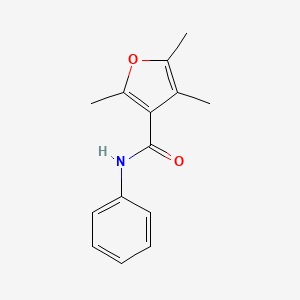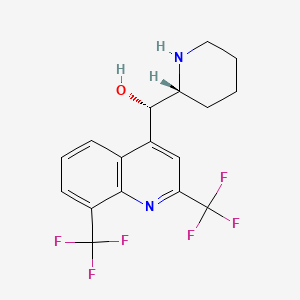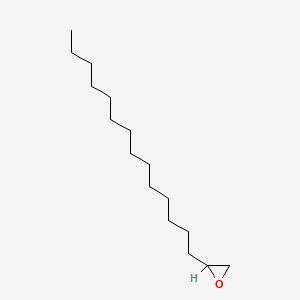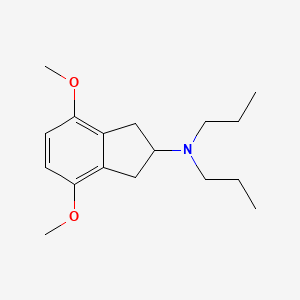
2-N,N-Di-n-propylamino-4,7-dimethoxyindan
説明
2-N,N-Di-n-propylamino-4,7-dimethoxyindan, commonly known as DPI, is a synthetic compound that belongs to the family of indans. It is widely used in scientific research for its interesting biological properties. DPI has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease and depression.
作用機序
The exact mechanism of action of DPI is not fully understood. However, it is believed to work through the inhibition of monoamine oxidase (MAO) and the blockade of the reuptake of dopamine, serotonin, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on various neurological and psychiatric disorders.
Biochemical and physiological effects:
DPI has been shown to have various biochemical and physiological effects. It can increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can improve mood and reduce symptoms of depression and schizophrenia. DPI can also protect dopaminergic neurons from oxidative stress and prevent their loss in Parkinson's disease. Additionally, DPI has been shown to have anticonvulsant and analgesic effects.
実験室実験の利点と制限
DPI has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be controlled. Moreover, DPI has well-defined biological activities and can be used as a positive control in various assays. However, DPI also has some limitations. It has poor solubility in water and is highly lipophilic, which can limit its use in some assays. Moreover, DPI can be toxic at high concentrations, which can limit its use in in vivo studies.
将来の方向性
There are several future directions for the study of DPI. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to develop more potent and selective DPI analogs that can be used as drugs. Moreover, the mechanism of action of DPI needs to be further elucidated to better understand its effects on the brain. Finally, the toxicity of DPI needs to be further studied to determine its safety for human use.
Conclusion:
In conclusion, DPI is a synthetic compound that has interesting biological properties and potential therapeutic applications in various neurological and psychiatric disorders. It can increase the levels of dopamine, serotonin, and norepinephrine in the brain, protect dopaminergic neurons, and reduce the symptoms of depression and schizophrenia. However, DPI also has some limitations, including poor solubility in water and toxicity at high concentrations. Future research on DPI can lead to the development of more effective and safer drugs for the treatment of neurological and psychiatric disorders.
合成法
DPI is synthesized through a multistep process using indan-1,3-dione as the starting material. The first step involves the reaction of indan-1,3-dione with nitroethane in the presence of ammonium acetate to form 2-nitro-1-(2,3-dihydro-1H-inden-4-yl)ethanone. This intermediate is then reduced with sodium borohydride to form 2-amino-1-(2,3-dihydro-1H-inden-4-yl)ethanone. Finally, DPI is obtained by the reaction of 2-amino-1-(2,3-dihydro-1H-inden-4-yl)ethanone with n-propylamine.
科学的研究の応用
DPI has been widely studied for its potential therapeutic applications in various diseases, including Parkinson's disease, depression, and schizophrenia. It has been shown to have neuroprotective effects and can prevent the loss of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease. DPI has also been studied for its potential use as an antidepressant, as it can increase the levels of serotonin and norepinephrine in the brain. Moreover, DPI has been shown to have antipsychotic effects and can reduce the symptoms of schizophrenia.
特性
IUPAC Name |
4,7-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-5-9-18(10-6-2)13-11-14-15(12-13)17(20-4)8-7-16(14)19-3/h7-8,13H,5-6,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAHQTSJKYIURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CC2=C(C=CC(=C2C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231945 | |
| Record name | 2,3-Dihydro-4,7-dimethoxy-N,N-dipropyl-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82668-32-4 | |
| Record name | 2,3-Dihydro-4,7-dimethoxy-N,N-dipropyl-1H-inden-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82668-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-N,N-Di-n-propylamino-4,7-dimethoxyindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082668324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-4,7-dimethoxy-N,N-dipropyl-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RDS-127 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38HAQ9VV8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




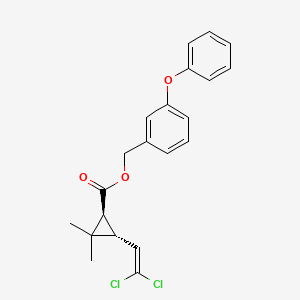
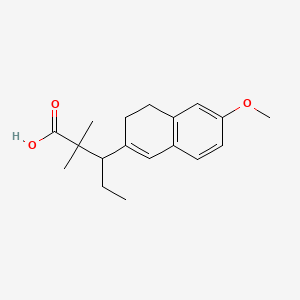
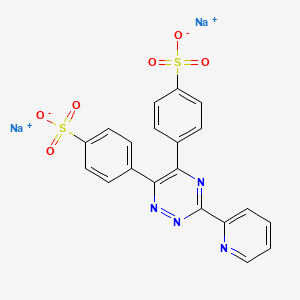
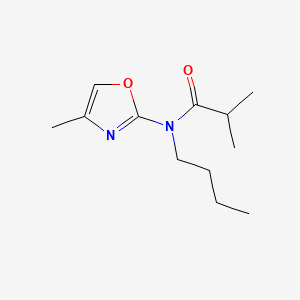

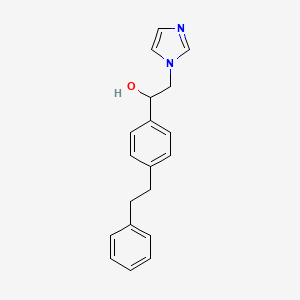

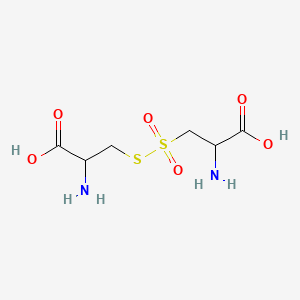

![(2R,4S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1204881.png)
